molecular formula C23H21N3O4 B5138390 5-({1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE CAS No. 6381-33-5

5-({1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5138390
CAS No.: 6381-33-5
M. Wt: 403.4 g/mol
InChI Key: VPJWDOMMZJSSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({1-[2-(2,5-Dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazine-2,4,6-trione is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core, a phenoxyethyl group, and a diazinane-trione moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({1-[2-(2,5-Dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazine-2,4,6-trione typically involves multiple stepsThe final step involves the formation of the diazinane-trione moiety through a cyclization reaction under specific conditions, such as the presence of a strong base and elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

5-({1-[2-(2,5-Dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazine-2,4,6-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-({1-[2-(2,5-Dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazine-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({1-[2-(2,5-Dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-({1-[2-(2,5-Dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazine-2,4,6-trione lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole core with a phenoxyethyl group and a diazinane-trione moiety sets it apart from similar compounds, making it a valuable subject of study in various research fields .

Properties

IUPAC Name

5-[[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-14-7-8-15(2)20(11-14)30-10-9-26-13-16(17-5-3-4-6-19(17)26)12-18-21(27)24-23(29)25-22(18)28/h3-8,11-13H,9-10H2,1-2H3,(H2,24,25,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJWDOMMZJSSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367618
Record name STK074626
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6381-33-5
Record name STK074626
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.